molecular formula C17H19NO7 B1407291 Methyl 1-(4-methoxybenzyl)-2-(2-methoxy-2-oxoethyl)-4,5-dioxopyrrolidine-3-carboxylate CAS No. 1443978-56-0

Methyl 1-(4-methoxybenzyl)-2-(2-methoxy-2-oxoethyl)-4,5-dioxopyrrolidine-3-carboxylate

Cat. No.: B1407291
CAS No.: 1443978-56-0
M. Wt: 349.3 g/mol
InChI Key: GMQVWZHGNZUBTJ-UHFFFAOYSA-N
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Description

Methyl 1-(4-methoxybenzyl)-2-(2-methoxy-2-oxoethyl)-4,5-dioxopyrrolidine-3-carboxylate is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with various functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(4-methoxybenzyl)-2-(2-methoxy-2-oxoethyl)-4,5-dioxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Methoxybenzyl Group: This step involves the alkylation of the pyrrolidine ring with 4-methoxybenzyl chloride under basic conditions.

    Addition of the Methoxy-oxoethyl Group:

    Final Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can serve as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile building block.

Biology

The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of significant interest. Researchers may explore its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicinal chemistry, the compound could be investigated for its pharmacological properties. Its structural features may allow it to interact with specific enzymes or receptors, leading to potential drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, polymers, or as a precursor for the production of advanced materials.

Mechanism of Action

The mechanism by which Methyl 1-(4-methoxybenzyl)-2-(2-methoxy-2-oxoethyl)-4,5-dioxopyrrolidine-3-carboxylate exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(4-methoxybenzyl)-4,5-dioxopyrrolidine-3-carboxylate: Lacks the 2-methoxy-2-oxoethyl group.

    Ethyl 1-(4-methoxybenzyl)-2-(2-methoxy-2-oxoethyl)-4,5-dioxopyrrolidine-3-carboxylate: Has an ethyl ester instead of a methyl ester.

    Methyl 1-(4-hydroxybenzyl)-2-(2-methoxy-2-oxoethyl)-4,5-dioxopyrrolidine-3-carboxylate: Substitutes the methoxy group with a hydroxy group.

Uniqueness

Methyl 1-(4-methoxybenzyl)-2-(2-methoxy-2-oxoethyl)-4,5-dioxopyrrolidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-(2-methoxy-2-oxoethyl)-1-[(4-methoxyphenyl)methyl]-4,5-dioxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO7/c1-23-11-6-4-10(5-7-11)9-18-12(8-13(19)24-2)14(17(22)25-3)15(20)16(18)21/h4-7,12,14H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQVWZHGNZUBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(C(C(=O)C2=O)C(=O)OC)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-(4-methoxybenzyl)-2-(2-methoxy-2-oxoethyl)-4,5-dioxopyrrolidine-3-carboxylate
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Methyl 1-(4-methoxybenzyl)-2-(2-methoxy-2-oxoethyl)-4,5-dioxopyrrolidine-3-carboxylate
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Methyl 1-(4-methoxybenzyl)-2-(2-methoxy-2-oxoethyl)-4,5-dioxopyrrolidine-3-carboxylate
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Methyl 1-(4-methoxybenzyl)-2-(2-methoxy-2-oxoethyl)-4,5-dioxopyrrolidine-3-carboxylate
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Methyl 1-(4-methoxybenzyl)-2-(2-methoxy-2-oxoethyl)-4,5-dioxopyrrolidine-3-carboxylate
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Methyl 1-(4-methoxybenzyl)-2-(2-methoxy-2-oxoethyl)-4,5-dioxopyrrolidine-3-carboxylate

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